ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate
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Overview
Description
Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furo[2,3-c]pyridine core with a pyrazole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate typically involves multi-step organic reactions. The starting materials often include 2-chlorofuro[2,3-c]pyridine and ethyl acetate. The process involves:
Nitration: Introduction of a nitro group to the furo[2,3-c]pyridine core.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the pyrazole ring through cyclization reactions.
Esterification: Introduction of the ethyl acetate group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmaceutical research.
Scientific Research Applications
Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate
- 7-aminofuro[2,3-c]pyridine inhibitors
Uniqueness
Ethyl[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H13ClN4O3 |
---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H13ClN4O3/c1-2-21-12(20)7-19-6-8(4-18-19)10-5-17-14(16)13-9(10)3-11(15)22-13/h3-6H,2,7H2,1H3,(H2,16,17) |
InChI Key |
DNIDOAHRLVIZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C2=CN=C(C3=C2C=C(O3)Cl)N |
Origin of Product |
United States |
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